Allomycin

Descripción

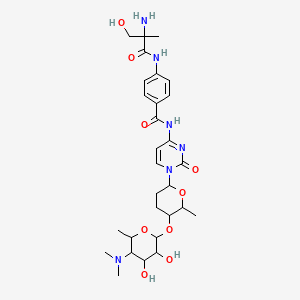

Structure

2D Structure

Propiedades

Número CAS |

17650-86-1 |

|---|---|

Fórmula molecular |

C29H42N6O9 |

Peso molecular |

618.7 g/mol |

Nombre IUPAC |

4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C29H42N6O9/c1-15-19(44-26-24(38)23(37)22(34(4)5)16(2)43-26)10-11-21(42-15)35-13-12-20(33-28(35)41)32-25(39)17-6-8-18(9-7-17)31-27(40)29(3,30)14-36/h6-9,12-13,15-16,19,21-24,26,36-38H,10-11,14,30H2,1-5H3,(H,31,40)(H,32,33,39,41) |

Clave InChI |

HDNVYHWHCVTDIV-UHFFFAOYSA-N |

SMILES isomérico |

C[C@@H]1[C@H](CC[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)[C@](C)(CO)N)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)N(C)C)O)O |

SMILES canónico |

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)N(C)C)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amicetin; Amicetin-A; Amicetin A; D-13; D 13; D13; Sacromycin; U-4761; U 4761; U4761; |

Origen del producto |

United States |

Molecular Mechanisms of Amicetin Action in Biological Systems

Inhibition of Ribosomal Protein Synthesis

The core of Amicetin's antimicrobial activity lies in its ability to disrupt ribosomal protein synthesis. Studies have shown that Amicetin rapidly and completely inhibits protein synthesis in intact bacterial cells and their cell-free extracts. chemspider.com This inhibition leads to the stabilization of polysomes within the bacterial cell, indicating a halt in the translational process. chemspider.com

Targeting the Peptidyl Transferase Center (P-site) of the Ribosome

Crystallographic studies have unambiguously determined that Amicetin binds to the 70S ribosomal subunit, specifically occupying the peptidyl transferase center (P-site) of the ribosome. wikipedia.orgfishersci.nlnih.gov This binding site significantly overlaps with that of other known protein synthesis inhibitors, such as blasticidin S. wikipedia.orgfishersci.nl Amicetin is notable as the first compound structurally characterized to bind to the P-site with a demonstrated level of selectivity for inhibiting prokaryotic translation. wikipedia.orgfishersci.nlfishersci.fi Its action directly inhibits bacterial peptidyl transferase, a crucial enzymatic activity of the ribosome responsible for peptide bond formation. fishersci.ca Research indicates that Amicetin, alongside other antibiotics like chloramphenicol, gougerotin, and blasticidin S, exhibits both competitive and noncompetitive phases as an inhibitor of transpeptidation.

Competitive Mimicry of Aminoacyl-tRNA in Translation

Amicetin acts as an analog of aminoacyl-tRNA, effectively mimicking its structure and shape. wikipedia.org This structural resemblance allows Amicetin to compete with authentic aminoacyl-tRNA for binding to the ribosomal site. wikipedia.org By occupying this critical binding position, Amicetin prevents the incorporation of new amino acids into the nascent polypeptide chain, thereby leading to the premature termination of protein synthesis. wikipedia.org This mechanism of action is shared with other antibiotics belonging to the puromycin (B1679871) group. wikipedia.org

Selective Inhibition of Prokaryotic versus Eukaryotic Translation

A key characteristic of Amicetin's mechanism is its preferential inhibition of prokaryotic translation over eukaryotic translation. wikipedia.orgfishersci.nl This selectivity is crucial for its potential therapeutic applications, as it suggests a reduced likelihood of toxicity to mammalian cells. Amicetin exhibits significantly lower toxicity to eukaryotic cell lines, such as Vero cells, when compared to blasticidin S. wikipedia.org

Detailed comparative studies have quantified this selectivity. For instance, Amicetin demonstrates potent inhibition of E. coli translation, while its inhibitory effect on eukaryotic translation, measured in a rabbit reticulocyte lysate system, is considerably less pronounced. wikipedia.org

Table 1: Comparative Inhibition of Prokaryotic and Eukaryotic Translation by Amicetin and Blasticidin S

| Compound | Organism/System | IC₅₀ (µM) | Selectivity Index (SI) |

| Amicetin | E. coli S30 system | 0.207 | 98 |

| Amicetin | Rabbit Reticulocyte Lysate | 20.3 | - |

| Blasticidin S | E. coli S30 system | 0.002 | 3.5 |

| Blasticidin S | Rabbit Reticulocyte Lysate | 0.007 | - |

Note: Selectivity Index (SI) is calculated as IC₅₀ (eukaryotic) / IC₅₀ (prokaryotic). wikipedia.org

This data highlights Amicetin's substantial selectivity index of 98, far surpassing that of blasticidin S (SI = 3.5), which shows significant potency against eukaryotic ribosomes. wikipedia.org

While the precise molecular underpinnings of Amicetin's prokaryotic selectivity are still under investigation, it is hypothesized that specific structural components of the molecule are critical. wikipedia.org Research into simplified Amicetin analogues has shown that maintaining potency against bacterial targets, such as Mycobacterium tuberculosis, is achievable while preserving significant selectivity for bacterial protein synthesis. wikipedia.org This suggests that the key determinants for prokaryotic selectivity reside within specific structural motifs of Amicetin.

Characterization of Prokaryotic Selectivity Determinants

Interactions with Ribosomal RNA (rRNA) Components

The interaction of Amicetin with ribosomal RNA (rRNA) is fundamental to its mechanism of action. A highly conserved secondary structural motif within the 23S rRNA has been identified as the site of Amicetin's interaction. ebi.ac.ukwikipedia.orgfishersci.ca Evidence from in vivo mutants, site-directed mutations, and chemical footprinting experiments points to a specific and highly conserved motif in the secondary structure of the 23S-like rRNA, located near the central circle of domain V, as the binding site. wikipedia.orgfishersci.ca This motif is believed to be situated at or in close proximity to the catalytic site within the peptidyl transfer center. wikipedia.orgfishersci.ca

Further insights into these interactions have been provided by Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling studies. These investigations focused on the binding of Amicetin to conserved secondary structural motifs of 23S ribosomal RNAs from organisms such as Halobacterium halobium and Escherichia coli. fishersci.fidsmz.de The addition of Amicetin to synthetic 35mer RNA samples resulted in significant and discrete changes in their NMR spectra, which are interpreted as specific complex formation and induced local conformational changes within the RNA motifs. fishersci.fidsmz.de Unconstrained molecular models of the RNA-Amicetin complex further illustrate the potential interactions between these molecular components. fishersci.fidsmz.de Ultimately, Amicetin inhibits protein synthesis by directly binding to the 23S ribosomal RNA. nih.gov Furthermore, studies with sparsomycin, an antibiotic known to share overlapping binding sites with Amicetin, suggest that key nucleotides, such as A2602 in the 23S-like rRNA, located at the peptidyl transferase center, are proximal to the 3′-ends of both donor and acceptor tRNA substrates on the ribosome, and are critical for the inhibitory action.

Binding to Conserved Secondary Structural Motifs of 23S rRNA

Amicetin functions as a peptidyl transferase inhibitor, thereby blocking protein biosynthesis. nih.govwikipedia.orgnih.gov Extensive research has localized its binding site to a highly conserved structural motif within the 23S ribosomal RNA (rRNA). nih.govwikipedia.orgnih.govfishersci.fisci-toys.com This motif is situated in close proximity to the central circle of domain V of the 23S rRNA, a region inferred to be at or near the catalytic site of the peptidyl transfer center. fishersci.fisci-toys.com The identification of amicetin's binding site marked a significant milestone, as it was the first of a class of functionally related hexose-cytosine inhibitors to be precisely localized on the ribosome. fishersci.fi

Crystallographic studies have provided detailed insights into amicetin's interaction with the 70S ribosomal subunit, specifically in Thermus thermophilus (Tth). These studies reveal that amicetin occupies the peptidyl transferase center P-site of the ribosome. herts.ac.ukfishersci.ca Within this site, the cytosine component of amicetin forms a Watson-Crick base pairing interaction with guanine (B1146940) at position 2251 (G2251 in E. coli numbering, G2262 in Tth). herts.ac.uk Furthermore, the N,N-dimethyl-aminosugar moiety of amicetin engages in a cation-π interaction with adenine (B156593) at position 2439 (A2439 in E. coli numbering, A2450 in Tth). herts.ac.uk

Investigations using Site-Directed Mutagenesis, Chemical Footprinting, and Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise binding site and mechanism of amicetin have been elucidated through a combination of advanced molecular biology and biophysical techniques, including site-directed mutagenesis, chemical footprinting, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwikipedia.orgnih.gov

Evidence from in vivo mutants, coupled with results from site-directed mutations and chemical footprinting, consistently points to a highly conserved motif in the secondary structure of the 23S-like rRNA as the interaction site. fishersci.fisci-toys.com For instance, an amicetin-resistant mutant has been identified with a U2438C transition in the 23S rRNA gene. ebi.ac.uk

NMR spectroscopy, particularly proton NMR, has been instrumental in studying the interaction of amicetin with synthetic 35-mer RNA motifs derived from Halobacterium halobium and Escherichia coli 23S rRNAs. fishersci.cawikipedia.org The NMR spectra of these RNA motifs exhibited characteristics indicative of a stable, well-folded A-RNA type tertiary conformation, with resolved resonances corresponding to unpaired bases within the motif that are strongly implicated in amicetin binding. fishersci.cawikipedia.org The addition of amicetin to these RNA samples induced significant and discrete changes in their NMR spectra, which were qualitatively interpreted as conformational alterations in the local RNA motifs resulting from the formation of a specific amicetin-RNA complex. wikipedia.org These experimental observations are further supported by unconstrained molecular modeling studies, which highlight potential interactions between the two molecular components. fishersci.cawikipedia.org

Interactions with Ribosomal Proteins (e.g., uL16) and their Implications for Selectivity

Beyond its direct interactions with 23S rRNA, amicetin's mechanism of action involves unique interactions with ribosomal proteins, which are hypothesized to contribute to its selective targeting of bacterial ribosomes. nih.gov Specifically, the α-methylserine fragment of amicetin is positioned between glutamic acid at position 80 (E80) of ribosomal protein L16 (uL16) and the phosphate (B84403) group of guanine at position 2495 (G2495 in E. coli numbering, G2506 in Tth) of the 23S rRNA. This positioning suggests the formation of electrostatic interactions with either or both of these components. herts.ac.uk

Ribosomal protein uL16 is known to directly bind to the 23S rRNA and is located at the A-site of the peptidyl transferase center in Escherichia coli. nih.gov Amicetin stands out as the first structurally characterized compound that binds to the P-site and demonstrates a meaningful level of selectivity for inhibiting prokaryotic translation. herts.ac.uk While the precise molecular basis for this selectivity is still under investigation, it is suggested that the p-aminobenzoate and α-methylserine units of amicetin play a critical role in mediating this differential activity. herts.ac.uk This selectivity is further underscored by the observation that amicetin shows no cross-resistance against bacterial strains that are resistant to other common antibiotics such as rifampicin (B610482), isoniazid (B1672263), and levofloxacin (B1675101). Its activity is primarily limited to Mycobacterium tuberculosis and certain Gram-positive bacteria. herts.ac.uk

Biosynthesis of Amicetin

Enzymatic Pathways and Key Biosynthetic Steps

Biosynthesis of Deoxysugar Moieties (e.g., Amosamine, Amicetose)

The amicetin structure features two crucial deoxysugar units: D-amosamine and D-amicetose. Eight genes, namely amiB, amiC, amiD, amiE, amiH, amiK, amiN, and amiU, are putatively involved in the biosynthesis of these two deoxysugar moieties asm.orgnih.govresearchgate.net. The biosynthesis pathway for both sugars is proposed to branch from a common intermediate, TDP-4,6-dideoxy-4-keto-D-glucose (Compound 7) asm.orgnih.govresearchgate.net. This intermediate is initially formed from D-glucose-1-phosphate (Compound 5) through the action of thymidylyltransferase AmiE, which catalyzes the formation of TDP-D-glucose (Compound 6). Subsequently, TDP-D-glucose 4,6-dehydratase AmiU converts Compound 6 into the common intermediate, Compound 7 asm.orgnih.govresearchgate.net.

Role of Specific Enzymes (e.g., AmiC, AmiD, AmiN, AmiK) in Deoxysugar Modifications

Specific enzymes play defined roles in the modification of sugar intermediates to yield amosamine and amicetose (B1208693):

AmiC : This enzyme is putatively responsible for the C-2 deoxygenation of TDP-4,6-dideoxy-4-keto-D-glucose (Compound 7) to form TDP-3,4-diketo-2,6-dideoxy-D-glucose (Compound 10). AmiC exhibits homology to NDP-hexose 2,3-dehydratases nih.govnih.govresearchgate.net.

AmiD : Functioning as a putative NDP-hexose 3-ketoreductase, AmiD is believed to reduce the C-3 keto group in Compound 10, leading to the formation of the equatorial hydroxyl group in TDP-4-keto-2,6-dideoxy-D-glucose (Compound 11) asm.orgnih.govnih.govresearchgate.net.

AmiN : This enzyme, a putative TDP-4-keto-6-deoxyglucose-3-dehydratase, is thought to catalyze the subsequent C-3 deoxygenation of Compound 11, resulting in Compound 12 asm.orgnih.govnih.gov.

AmiK : AmiK is identified as a putative NDP-hexose 4-ketoreductase, participating in the conversion of Compound 7 to TDP-D-amicetose (Compound 13) asm.orgnih.govnih.govresearchgate.net.

AmiB : A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase, AmiB is proposed to introduce an amino group at the C-4 position of Compound 7, leading to the formation of TDP-D-viosamine (Compound 8) asm.orgnih.govresearchgate.net.

AmiH : This N-methyltransferase is likely involved in the dimethylation of Compound 8 to produce TDP-D-amosamine (Compound 9) asm.orgnih.govresearchgate.netacs.orgresearchgate.net.

The proposed roles of these enzymes in deoxysugar biosynthesis are summarized in the table below:

Table 1: Enzymes Involved in Amicetin Deoxysugar Biosynthesis

| Enzyme | Predicted Function | Substrate(s) | Product(s) |

| AmiE | Thymidylyltransferase | D-glucose-1-phosphate (Compound 5) | TDP-D-glucose (Compound 6) |

| AmiU | TDP-glucose 4,6-dehydratase | TDP-D-glucose (Compound 6) | TDP-4,6-dideoxy-4-keto-D-glucose (Compound 7) |

| AmiC | NDP-hexose 2,3-dehydratase | TDP-4,6-dideoxy-4-keto-D-glucose (Compound 7) | TDP-3,4-diketo-2,6-dideoxy-D-glucose (Compound 10) |

| AmiD | NDP-hexose 3-ketoreductase | TDP-3,4-diketo-2,6-dideoxy-D-glucose (Compound 10) | TDP-4-keto-2,6-dideoxy-D-glucose (Compound 11) |

| AmiN | TDP-4-keto-6-deoxyglucose-3-dehydratase | TDP-4-keto-2,6-dideoxy-D-glucose (Compound 11) | Compound 12 (intermediate) |

| AmiK | NDP-hexose 4-ketoreductase | Compound 7 (intermediate) | TDP-D-amicetose (Compound 13) |

| AmiB | PLP-dependent aminotransferase | TDP-4,6-dideoxy-4-keto-D-glucose (Compound 7) | TDP-D-viosamine (Compound 8) |

| AmiH | N-methyltransferase | TDP-D-viosamine (Compound 8) | TDP-D-amosamine (Compound 9) |

Formation of Amide Bonds within the Amicetin Skeleton

Amicetin's structure is characterized by two amide bonds: one linking cytosine and PABA, and another connecting PABA to the (+)-α-methylserine residue asm.orgresearchgate.netnih.gov. Research indicates that the ami gene cluster employs two distinct strategies for the formation of these amide bonds asm.orgnih.govasm.orgdntb.gov.uaresearchgate.netasm.org.

Identification of Amide Synthetases (e.g., AmiF)

Several enzymes have been identified as key players in the formation of these amide linkages:

AmiF : This enzyme, an N-acetyltransferase, functions as an amide synthetase. Experimental evidence from gene inactivation studies, where the amiF gene was inactivated, showed that mutants accumulated cytosamine (Compound 17) and 4-acetamido-3-hydroxybenzoic acid (Compound 25). This suggests that AmiF is responsible for coordinating the amide bond formation between PABA-CoA (Compound 21) and cytosamine (Compound 17) asm.orgresearchgate.netnih.govasm.orgdntb.gov.uaresearchgate.netresearchgate.net.

AmiT : A nonribosomal peptide synthetase (NRPS), AmiT is proposed to be involved in forming the amide linkage between the PABA and (+)-α-D-methylserine moieties nih.govnih.gov.

AmiR : This acyl-CoA-acyl carrier protein transacylase is responsible for attaching the terminal methylserine moiety, thereby forming the second amide bond. Inactivation of amiR resulted in the production of plicacetin (B1665354) and norplicacetin, indicating its role in the final amide bond formation for amicetin asm.orgresearchgate.netnih.govasm.orgdntb.gov.ua.

Mechanisms of p-Aminobenzoic Acid (PABA) and α-Methylserine Incorporation

The incorporation of PABA and α-methylserine into the amicetin structure involves specific enzymatic pathways:

PABA Incorporation : PABA (Compound 20) is derived from chorismate (Compound 18), a precursor in primary metabolism. This conversion occurs in two enzymatic steps:

AmiM, a PABA synthase, transfers the amide nitrogen of glutamine to chorismate (Compound 18), yielding 4-amino-4-deoxychorismate (ADC, Compound 19) asm.orgnih.govasm.orgresearchgate.netresearchgate.netscience.gov.

AmiA, an ADC lyase, subsequently catalyzes the elimination of pyruvate (B1213749) from ADC (Compound 19) to produce PABA (Compound 20) asm.orgnih.govasm.orgresearchgate.netresearchgate.netscience.gov.

PABA is then further modified by AmiL, a benzoate (B1203000) coenzyme A (benzoate-CoA) ligase, to form PABA-CoA (Compound 21), which is a substrate for amide bond formation asm.orgnih.govasm.orgresearchgate.netresearchgate.net.

α-Methylserine Incorporation : The biosynthesis and incorporation of (+)-α-D-methylserine into amicetin involve three genes: amiS, amiT, and amiR asm.orgnih.govnih.gov.

AmiS, which shows similarity to glycine/serine hydroxymethyltransferase (SHMT), is proposed to catalyze the conversion of D-alanine (Compound 23) to α-D-methylserine (Compound 24) nih.gov.

AmiT, a nonribosomal peptide synthetase, is predicted to activate and load (2S)-α-methylserine, facilitating its incorporation nih.govnih.gov.

AmiR, an acyl-CoA-acyl carrier protein transacylase, is responsible for the attachment of this methylserine moiety to form the final amide bond asm.orgresearchgate.netnih.govasm.orgdntb.gov.ua.

Nucleoside Assembly and Glycosylation Events

The assembly of the nucleoside core is a critical early step in amicetin biosynthesis, which is thought to originate from cytidine (B196190) monophosphate (CMP, Compound 14) asm.orgnih.govresearchgate.net. A defining characteristic of amicetin is the presence of an α-(1→4)-glycoside bond connecting the amosamine and amicetose sugar units asm.orgresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net.

Role of Nucleoside 2-Deoxyribosyltransferases (e.g., AmiI)

AmiI : This enzyme exhibits sequence similarity to various nucleoside 2-deoxyribosyltransferases, such as BlsM from the blasticidin S pathway and MilB from the mildiomycin (B1254779) pathway, which are known to cleave the glycosidic bond of 2-deoxyribonucleosides. AmiI is hypothesized to participate in an early stage of amicetin biosynthesis by providing free cytosine (Compound 15) through the hydrolysis of CMP (Compound 14). Inactivation of the amiI gene resulted in the loss of amicetin production, supporting its essential role in the pathway asm.orgnih.govresearchgate.net.

AmiJ : Another putative glycosyltransferase, AmiJ, is believed to catalyze the coupling of amicetose and cytosine, forming an N-glycosidic bond nih.gov.

AmiG : This glycosyltransferase is crucial for the amosaminylation step, which involves the attachment of the amosamine sugar. Biochemical and kinetic characterization has revealed AmiG to be a reversible retaining glycosyltransferase, a notable feature in secondary metabolite biosynthesis nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net.

Table 2: Key Enzymes and Intermediates in Amicetin Biosynthesis

| Enzyme/Compound | Role/Description | Associated Pathway |

| Amicetin | Final product, disaccharide pyrimidine (B1678525) nucleoside antibiotic | Overall Biosynthesis |

| AmiE | Thymidylyltransferase | Deoxysugar Biosynthesis |

| AmiU | TDP-glucose 4,6-dehydratase | Deoxysugar Biosynthesis |

| AmiC | NDP-hexose 2,3-dehydratase | Deoxysugar Biosynthesis |

| AmiD | NDP-hexose 3-ketoreductase | Deoxysugar Biosynthesis |

| AmiN | TDP-4-keto-6-deoxyglucose-3-dehydratase | Deoxysugar Biosynthesis |

| AmiK | NDP-hexose 4-ketoreductase | Deoxysugar Biosynthesis |

| AmiB | PLP-dependent aminotransferase | Deoxysugar Biosynthesis |

| AmiH | N-methyltransferase | Deoxysugar Biosynthesis |

| AmiM | PABA synthase | PABA Incorporation |

| AmiA | 4-amino-4-deoxychorismate (ADC) lyase | PABA Incorporation |

| AmiL | Benzoate-CoA ligase | PABA Incorporation |

| AmiS | Serine hydroxymethyltransferase homolog | α-Methylserine Incorporation |

| AmiT | Nonribosomal peptide synthetase (NRPS) | α-Methylserine Incorporation, Amide Bond Formation |

| AmiR | Acyl-CoA-acyl carrier protein transacylase | Amide Bond Formation |

| AmiF | N-acetyltransferase (Amide Synthetase) | Amide Bond Formation |

| AmiI | Nucleoside 2-deoxyribosyltransferase | Nucleoside Assembly |

| AmiJ | Glycosyltransferase | Glycosylation |

| AmiG | Glycosyltransferase | Glycosylation |

| PABA (Compound 20) | Precursor for amide bonds | PABA Incorporation |

| α-Methylserine (Compound 24) | Precursor for amide bonds | α-Methylserine Incorporation |

| Cytosine (Compound 15) | Nucleoside base | Nucleoside Assembly |

| Amosamine | Deoxysugar moiety | Deoxysugar Biosynthesis |

| Amicetose | Deoxysugar moiety | Deoxysugar Biosynthesis |

Structural Biology of Amicetin and Its Molecular Interactions

High-Resolution Structural Elucidation of Amicetin-Ribosome Complexes

Understanding how amicetin binds to and inhibits the ribosome is fundamental to deciphering its mechanism of action and guiding the design of improved derivatives.

Crystallographic studies have unambiguously determined amicetin's binding site on the 70S ribosomal subunit of Thermus thermophilus (Tth) wikipedia.orgfishersci.nl. These studies revealed that amicetin occupies the peptidyl transferase center (PTC) P-site of the ribosome wikipedia.orgfishersci.nl. The structure of this complex was solved at a resolution of 3.5 Å, providing atomic-level detail of the interaction (PDB ID: 6CZR) wikipedia.orgfishersci.nl. Notably, amicetin's binding site significantly overlaps with that of blasticidin S, another well-known protein synthesis inhibitor wikipedia.orgfishersci.nl. However, amicetin distinguishes itself as the first compound structurally characterized to bind to the P-site with demonstrated selectivity for the inhibition of prokaryotic translation wikipedia.orgfishersci.nl. Within the ribosomal complex, amicetin interacts with components of the 23S ribosomal RNA (rRNA) and ribosomal protein L16 fishersci.nl.

The binding of amicetin to the ribosome involves specific conformational adaptations. While nuclear magnetic resonance (NMR) experiments using a 35-mer RNA model suggested that amicetin binds in a highly strained conformation with an s-cis amide at the p-aminobenzoate-cytosine junction, crystallographic data indicates an extended (not folded) conformer upon binding to the 70S ribosome wikipedia.org. This highlights a potential difference in conformation depending on the binding environment or experimental technique. Furthermore, structural analysis revealed that the aminopyranose moiety of amicetin mimics the guanidine (B92328) group of blasticidin S during ribosomal binding, rather than its α-methylserine unit wikipedia.org. Interestingly, the disaccharide portion of amicetin makes only minimal contacts with the ribosome, suggesting its potential as a site for structural modifications wikipedia.org.

Crystallographic Studies of Amicetin Bound to the 70S Ribosomal Subunit

Structure-Activity Relationship (SAR) Studies of Amicetin and its Analogues

Structure-Activity Relationship (SAR) studies of amicetin and its analogues have been instrumental in identifying key structural features essential for its activity and selectivity. The insights gained from the natural product-ribosome structure have facilitated the synthesis of simplified amicetin analogues that retain both potency and selectivity for inhibiting prokaryotic translation wikipedia.orgfishersci.nl.

A crucial finding from these studies is that the disaccharide portion of amicetin makes very few contacts with the ribosome wikipedia.org. This observation led to two significant strategic changes in molecular design: the potential removal of the acid-labile cytosine glycosidic linkage, as its hydrolysis yields inactive cytimidine and cytosamine, and the synthetic simplification of the disaccharide wikipedia.org. The p-aminobenzoate and α-methylserine units of amicetin are considered critical for its observed selectivity towards prokaryotic translation wikipedia.org.

Amicetin belongs to a group of antibiotics that includes several naturally occurring analogues, such as bamicetin, plicacetin (B1665354) (also known as Amicetin B), norplicacetin, oxamicetin, SF2457, oxyplicacetin, and cytosaminomycins A through D. A characteristic structural feature among these amicetin group antibiotics is the presence of an α-(1→4)-glycoside bond connecting amosamine and amicetose (B1208693). Additionally, the p-aminobenzoic acid (PABA) moiety is a consistent component of amicetin and is also found in numerous other secondary metabolites.

Principles of Rational Design for Amicetin Derivatives

The detailed structural understanding of amicetin's interaction with the ribosomal P-site, coupled with its demonstrated prokaryotic selectivity, positions it as a promising lead compound for the rational design of novel antibiotic derivatives, particularly against tuberculosis wikipedia.orgfishersci.nl.

The principles guiding the rational design of amicetin derivatives are largely derived from the SAR studies and high-resolution structural data. One key principle involves simplifying the molecular structure while preserving or enhancing its biological activity wikipedia.org. Given that the disaccharide portion of amicetin makes limited contact with the ribosome, this region represents a prime target for chemical modifications aimed at improving pharmacokinetic properties or reducing synthetic complexity without compromising ribosomal binding wikipedia.org.

Furthermore, a deeper elucidation of the specific molecular interactions that confer amicetin's prokaryotic selectivity, particularly the precise roles of the p-aminobenzoate and α-methylserine units, is paramount for guiding targeted modifications wikipedia.org. The observed tolerance for significant structural changes in amicetin while retaining activity suggests a broad scope for designing diverse derivatives wikipedia.org. This flexibility allows for the exploration of various chemical modifications to optimize properties such as potency, specificity, and resistance profiles, contributing to the development of next-generation anti-tubercular agents wikipedia.org.

Academic Research Applications and Future Directions of Amicetin Studies

Amicetin as a Research Tool for Probing Ribosomal Function and Translation

Amicetin serves as a powerful research tool for dissecting the intricate processes of ribosomal function and protein translation. Its mechanism involves the inhibition of protein synthesis in bacteria, where it acts as an analog of aminoacyl-tRNA. By mimicking the structure of aminoacyl-tRNA, amicetin competes for the ribosomal binding site, thereby preventing the incorporation of new amino acids into the growing peptide chain and ultimately terminating protein synthesis biosynth.comontosight.ai.

Crystallographic studies have unambiguously determined amicetin's binding to the 70S ribosomal subunit of Thermus thermophilus (Tth), revealing its occupation of the peptidyl transferase center P-site of the ribosome nih.govresearchgate.netnih.govresearchgate.net. While its binding site significantly overlaps with that of blasticidin S, another well-known protein synthesis inhibitor, amicetin distinguishes itself as the first compound structurally characterized to bind to the P-site with demonstrated selectivity for inhibiting prokaryotic translation nih.govnih.gov. This selectivity is a critical feature, as blasticidin S, along with other natural products like bactobolin (B605904) and actinobolin, are not selective inhibitors and exhibit equipotent inhibition of both prokaryotic and eukaryotic translation nih.gov.

Kinetic analyses of amicetin's inhibitory effects on the puromycin (B1679871) reaction, a model for ribosomal peptidyltransferase activity, demonstrate a competitive inhibition when the ribosome complex is not preincubated with the antibiotic. However, when the ribosome complex is preincubated, a mixed non-competitive inhibition is observed, suggesting a more complex interaction that can modulate ribosomal activity researchgate.net. Amicetin's capacity to stabilize polysomes in Escherichia coli further highlights its utility in studying the dynamics of protein synthesis machinery medchemexpress.com. The unique structural features of amicetin, particularly its p-aminobenzoate and α-methylserine units, are believed to be critical for its observed prokaryotic selectivity nih.gov.

Contributions to Antibacterial Drug Discovery Principles

Research into amicetin has provided valuable insights that inform the broader principles of antibacterial drug discovery, particularly for agents targeting protein synthesis.

Amicetin's distinct mechanism of action and its selective interaction with the bacterial ribosome offer a blueprint for the rational design of new antibacterial agents. The precise understanding of its binding to the ribosomal P-site has enabled the synthesis of simplified analogues that maintain both potency and selectivity for inhibiting prokaryotic protein translation nih.govnih.gov. This demonstrates that the aminohexopyranose nucleoside scaffold, to which amicetin belongs, is a tractable chemical framework for developing new antibiotics nih.gov.

The ability to simplify amicetin's structure while retaining its desirable biological activities suggests that structural modifications can be explored to optimize its properties, such as potency, selectivity, and potentially other pharmacokinetic attributes. Studies on amicetin and related compounds contribute to a deeper understanding of structure-activity relationships, guiding the design of novel agents that can specifically target critical steps in the bacterial translation process without significantly affecting host cells ontosight.ai.

While direct research findings from amicetin studies explicitly detailing strategies for overcoming bacterial membrane permeability and efflux mechanisms are not extensively highlighted in the provided sources, the broader context of its development as an antibacterial agent implicitly addresses these challenges. The successful identification of amicetin as a lead compound against Mycobacterium tuberculosis and its activity against certain Gram-positive bacteria nih.gov suggest that it possesses sufficient permeability to reach its intracellular ribosomal target.

The ongoing medicinal chemistry efforts to expand the spectrum of activity of amicetin and its analogues, as mentioned in research, would inherently involve optimizing properties such as membrane penetration and resistance to efflux pumps nih.gov. By understanding the structural features that contribute to amicetin's activity and selectivity, researchers can infer design principles for modifying other compounds to improve their intracellular accumulation and evade bacterial resistance mechanisms. The study of naturally occurring antibiotics like amicetin, which have evolved to interact with bacterial cellular machinery, provides a foundation for developing synthetic compounds with improved drug-like properties, including enhanced permeability and reduced susceptibility to efflux.

Insights for Designing Novel Antibacterial Agents Targeting Protein Synthesis

Development as an Anti-tubercular Lead Compound

Amicetin has been re-identified as a promising lead compound in the urgent global effort to develop new anti-tubercular drugs, particularly those that are compatible with existing anti-retroviral therapies for HIV-TB co-infected patients nih.govresearchgate.netnih.gov.

Amicetin demonstrates potent efficacy against various Mycobacterium tuberculosis (Mtb) strains. In laboratory settings, purified amicetin material has shown strong activity against the M. tuberculosis H37Ra strain, with an IC50 of 0.15 μg/mL (0.24 μM) nih.gov. Furthermore, a simplified analogue, referred to as compound 11, exhibited comparable activity against the virulent M. tuberculosis H37Rv strain, with an IC50 of 0.16 μM. Its efficacy extends to challenging conditions, showing activity under anaerobic conditions (IC50 = 0.54 μM) and intracellularly within THP-1 monocytes (IC50 = 6.7 μM) nih.gov. This broad activity profile against different physiological states of M. tuberculosis underscores its potential as a therapeutic agent.

The activity of amicetin and its analogue (compound 11) is primarily limited to M. tuberculosis and certain Gram-positive bacteria, indicating a targeted spectrum of action that could be advantageous in minimizing disruption to the broader microbiome nih.gov.

Table 1: Efficacy of Amicetin and Analogue (Compound 11) against Mycobacterium tuberculosis Strains

| Compound | Strain/Condition | IC50 (μM) |

| Amicetin | M. tuberculosis H37Ra | 0.24 nih.gov |

| Compound 11 | M. tuberculosis H37Rv | 0.16 nih.gov |

| Compound 11 | M. tuberculosis H37Rv (Anaerobic) | 0.54 nih.gov |

| Compound 11 | M. tuberculosis H37Rv (Intracellular in THP-1 monocytes) | 6.7 nih.gov |

A critical advantage of amicetin as an anti-tubercular lead compound is its non-cross-resistance profile with established first-line antitubercular drugs. Research has demonstrated that amicetin and its analogue (compound 11) retain activity against Mycobacterium tuberculosis strains that are resistant to rifampicin (B610482) (RIF^R), isoniazid (B1672263) (INH^R), and levofloxacin (B1675101) (FQ^R) nih.gov. This suggests that amicetin operates via a distinct mechanism of action compared to these commonly used drugs, making it a valuable candidate for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis nih.gov.

Furthermore, amicetin exhibits significantly lower cytotoxicity to mammalian cell lines (e.g., Vero cells) compared to blasticidin S, with an IC50 > 100 μM for amicetin versus 13.9 μM for blasticidin S. This selectivity is crucial for potential therapeutic applications nih.gov. Additionally, amicetin shows a favorable drug-drug interaction profile, inducing less than a 3-fold increase in CYP3A4 and CYP2A6 enzymes, in contrast to rifampin, which causes a 47-fold and 6-fold increase, respectively. This characteristic makes amicetin a more compatible option for TB patients co-infected with HIV who are undergoing highly active anti-retroviral therapy (HAART), as it is less likely to cause problematic drug interactions that can compromise the efficacy of HAART drugs nih.gov.

Table 2: Comparison of Amicetin's Properties with Blasticidin S and Rifampin

| Property | Amicetin | Blasticidin S | Rifampin |

| Inhibition of Prokaryotic Translation | Selective nih.govnih.gov | Not selective nih.gov | N/A (RNA polymerase inhibitor) rcsb.org |

| Inhibition of Eukaryotic Translation (RRL) | IC50 = 20.3 μM nih.gov | IC50 = 0.007 μM nih.gov | N/A |

| Selectivity Index (SI) | 98 nih.gov | 3.5 nih.gov | N/A |

| Toxicity to Vero Cell Line (IC50) | > 100 μM nih.gov | 13.9 μM nih.gov | N/A |

| CYP3A4 Induction | < 3-fold nih.gov | N/A | 47-fold nih.gov |

| CYP2A6 Induction | < 3-fold nih.gov | N/A | 6-fold nih.gov |

Advanced Research Methodologies in Amicetin Investigations

Computational Approaches in Amicetin Drug Discovery and Design

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and dynamics simulations are powerful in silico tools employed to understand the precise interactions between Amicetin and its biological targets. Molecular modeling and Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to investigate Amicetin's binding to conserved secondary structural motifs of 23S ribosomal RNAs wikipedia.orgwikipedia.orguni.lu. These studies have provided insights into the conformational changes induced in RNA motifs upon Amicetin binding and highlighted potential interaction sites wikipedia.org.

Detailed molecular docking studies have confirmed that Amicetin binds to the 70S ribosomal subunit of Thermus thermophilus, specifically occupying the peptidyl transferase center P-site uni.lu. This precise localization is crucial for its inhibitory effect on protein synthesis uni.lu. Beyond static docking, molecular dynamics (MD) simulations are applied to assess the conformational stability, motion, and flexibility of protein-ligand complexes, offering a dynamic perspective on binding events wikimedia.org. For Amicetin, energy-minimized docking models of its complex with RNA have been subjected to MD simulations to further refine understanding of their interactions wikipedia.org.

Virtual Screening and In Silico Pathway Prediction

Virtual screening (VS) represents a computational approach in drug discovery aimed at identifying molecules with a high likelihood of binding to a specific drug target, such as a protein receptor or enzyme uni.lufishersci.co.uk. While direct applications of VS for novel Amicetin derivatives are not extensively detailed, the methodology is broadly applicable for prioritizing compounds for synthesis or further experimental evaluation uni.lu.

In silico pathway prediction plays a critical role in deciphering the complex biosynthetic routes of natural products like Amicetin. For instance, in silico sequence analysis of the amicetin biosynthesis gene cluster (ami gene cluster) from Streptomyces vinaceusdrappus revealed 21 genes putatively involved in its biosynthesis wikipedia.orgnih.gov. This analysis predicted the roles of these genes in regulation, transportation, disaccharide biosynthesis, and the formation of the Amicetin skeleton through the linkage of cytosine, p-aminobenzoic acid (PABA), and (+)-α-methylserine moieties wikipedia.orgnih.gov. Genome mining, which incorporates in silico prediction tools like antiSMASH, is routinely used to identify putative secondary metabolite biosynthetic gene clusters (BGCs) within microbial genomes nih.gov. A comparative in silico analysis of genome sequences was instrumental in identifying the Amicetin BGC in the newly characterized Streptomyces sirii sp. nov., demonstrating homologous genes with S. vinaceusdrappus fishersci.dkfishersci.cafishersci.ie.

Omics Technologies in Biosynthesis and Resistance Studies

Omics technologies, encompassing genomics, transcriptomics, and proteomics, provide comprehensive insights into the biological systems of Amicetin-producing strains, aiding in the understanding of its biosynthesis and mechanisms of resistance. These approaches are fundamental for unraveling microbial functions and their responses to various environmental factors nih.gov.

Comparative Genomics and Proteomics of Producer Strains

The amicetin biosynthesis gene cluster (ami gene cluster) has been successfully cloned from Streptomyces vinaceusdrappus NRRL 2363, spanning a 37-kb contiguous DNA region wikipedia.orgnih.govamericanelements.com. In silico sequence analysis of this cluster identified 21 genes involved in the Amicetin biosynthetic pathway wikipedia.orgnih.gov. The heterologous expression of this ami gene cluster in Streptomyces lividans TK64 led to the production of Amicetin and its analogues, thereby confirming the identity and functionality of the gene cluster wikipedia.orgnih.govamericanelements.com.

Comparative genomic analysis has been pivotal in identifying the Amicetin BGC in novel producer strains, such as Streptomyces sirii sp. nov. (strain BP-8T), and in revealing homologies with known Amicetin producers like S. vinaceusdrappus fishersci.dkfishersci.cafishersci.iempg.de. This comparative approach helps in understanding the evolutionary conservation and diversity of biosynthetic pathways across different Streptomyces species. Proteomics, as a component of multi-omics studies, is applied to analyze changes in protein expression within antibiotic-producing Streptomyces strains, providing insights into the enzymatic machinery involved in biosynthesis and potential resistance mechanisms nih.gov.

Transcriptomics for Gene Expression Analysis in Biosynthesis

Transcriptomics provides a global view of gene expression changes in response to environmental cues or genetic manipulations, offering a comprehensive understanding of microbial responses, including those related to antibiotic production and resistance nih.gov. In the context of Amicetin biosynthesis, transcriptomic analyses can reveal the regulatory networks governing the expression of the ami gene cluster. For instance, studies on nucleoside antibiotic production have shown that transcriptome analysis can uncover coordinated alterations in carbon, nitrogen, nucleotide, and amino acid metabolism, which are essential for precursor synthesis, such as cytidine (B196190), a building block for Amicetin nih.gov. While not specific to Amicetin, transcriptomics has been used to compare gene expression in shared BGCs across different Salinispora genomes, indicating a correlation between BGC conservation and higher expression, a principle applicable to understanding Amicetin production optimization americanelements.com.

Genetic Engineering Techniques for Biosynthetic Pathway Manipulation

Genetic engineering offers powerful strategies to manipulate and optimize the biosynthetic pathways of natural products like Amicetin, aiming to enhance production, activate cryptic gene clusters, or generate novel analogues.

Key genetic engineering approaches in actinomycetes include the expression of multiple copies of the entire BGC or specific limiting factors, the activation of silent genes through the expression of activator genes, the deletion of genes encoding repressors of BGCs, and the refactoring of BGCs by modifying native regulatory elements uni.lu.

Experimental evidence for the functions of specific genes within the ami gene cluster has been obtained through gene inactivation experiments. For example, the inactivation of amiI, amiF, amiL, and amiR genes in S. vinaceusdrappus resulted in mutants that either ceased Amicetin production or accumulated specific biosynthesis intermediates wikipedia.orgamericanelements.com. Specifically, the inactivation of the amiF and amiL genes led to the accumulation of cytosamine and 4-acetamido-3-hydroxybenzoic acid, suggesting that AmiF acts as an amide synthetase responsible for linking cytosine and PABA wikipedia.orgamericanelements.com. Furthermore, the inactivation of amiR, which encodes an acyl-CoA-acyl carrier protein transacylase, resulted in the production of plicacetin (B1665354) and norplicacetin, indicating AmiR's role in attaching the terminal methylserine moiety to form another amide bond wikipedia.orgamericanelements.com.

The successful heterologous expression of the entire ami gene cluster in Streptomyces lividans TK64, leading to the production of Amicetin and its analogues, further validates the identified gene cluster and demonstrates the potential for transferring and manipulating the pathway in different hosts wikipedia.orgnih.govamericanelements.com. These genetic manipulation techniques are crucial for optimizing product yields, elucidating the functions of previously silent gene clusters, and facilitating the production of novel Amicetin derivatives nih.gov. Advanced tools like CRISPR-Cas9 are also being employed to precisely target and modify genes within biosynthetic pathways, enabling the discovery of hidden biosynthetic potential in actinomycete strains americanelements.com.

Compound Names and PubChem CIDs

Q & A

Basic Research Question

- Employ co-solvents (e.g., DMSO ≤1%) with solubility validated via HPLC.

- Include surfactants (e.g., Tween-80) in agar diffusion assays to improve diffusion.

- Compare activity in Mueller-Hinton vs. nutrient-rich media to assess solvent interference .

What strategies can identify Amicetin resistance mechanisms in novel bacterial isolates?

Advanced Research Question

- Perform genomic library screens in E. coli with Amicetin selection pressure.

- Use RNA-Seq to detect upregulated efflux pumps or ribosomal protection genes.

- Cross-reference with PATRIC database to identify conserved resistance markers .

How to structure a literature review on Amicetin's biosynthesis pathways for hypothesis generation?

Basic Research Question

- Step 1 : Use SciFinder and PubMed with keywords: "Amicetin biosynthesis," "Streptomyces secondary metabolism."

- Step 2 : Map gene clusters (e.g., amic operon) using antiSMASH .

- Step 3 : Identify gaps (e.g., regulatory elements) for hypothesis testing via promoter deletion mutants .

What statistical methods are appropriate for analyzing synergistic effects between Amicetin and β-lactams?

Advanced Research Question

- Calculate FIC Index (Fractional Inhibitory Concentration) via checkerboard assays.

- Apply Bliss independence or Loewe additivity models to quantify synergy.

- Use ANOVA with post-hoc Tukey tests for dose-response comparisons .

How to experimentally validate computational predictions of Amicetin resistance in Mycobacterium tuberculosis?

Advanced Research Question

- In silico : Dock Amicetin into M. tuberculosis ribosome models (PDB: 5O61) using AutoDock Vina .

- In vitro : Test against M. bovis BCG (BSL-2 proxy) with Alamar Blue assays .

- Correlate docking scores (ΔG) with MIC values; report Pearson’s r and p-values .

What protocols ensure reproducibility in studying Amicetin's stability under environmental stressors?

Basic Research Question

- Light sensitivity : Expose to UV (254 nm) and measure degradation via LC-MS.

- Thermal stability : Incubate at 40°C for 7 days; quantify intact compound with HPLC-DAD .

- Document buffer composition and storage conditions in MIABiT-compliant metadata .

How to ethically source Amicetin analogs for structure-activity relationship (SAR) studies?

Advanced Research Question

- Synthesis : Follow Green Chemistry principles (e.g., atom economy, solvent recycling).

- Procurement : Use CAS SciFinder to identify vendors with verified purity certificates.

- Compliance : Adhere to Nagoya Protocol for microbial genetic resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.